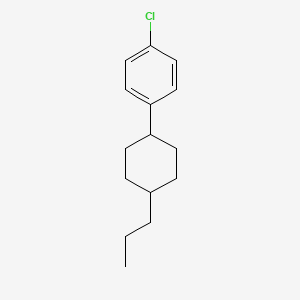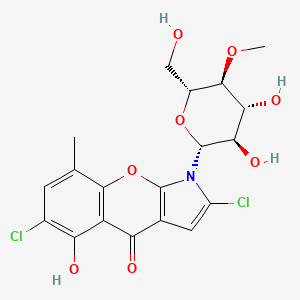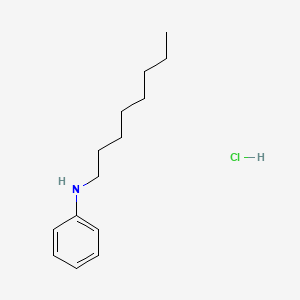
1-Chloro-4-(trans-4-propylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(trans-4-propylcyclohexyl)benzene: is an organic compound with the molecular formula C15H21Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position and a trans-4-propylcyclohexyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction mixture is then subjected to purification techniques such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-substituted-4-(trans-4-propylcyclohexyl)benzene derivatives.
Oxidation: Formation of 4-(trans-4-propylcyclohexyl)benzoic acid.
Reduction: Formation of 1-chloro-4-(trans-4-propylcyclohexyl)cyclohexane.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of liquid crystals and other advanced materials.
Biology: In biological research, this compound is used to study the effects of structural modifications on the biological activity of benzene derivatives. It helps in understanding the structure-activity relationship (SAR) of similar compounds .
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the propylcyclohexyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its bromine, ethoxy, and butoxy analogs. The chlorine atom makes the compound more susceptible to nucleophilic substitution reactions, whereas the other analogs may exhibit different reactivity patterns due to their respective substituents .
Eigenschaften
CAS-Nummer |
86579-52-4 |
|---|---|
Molekularformel |
C15H21Cl |
Molekulargewicht |
236.78 g/mol |
IUPAC-Name |
1-chloro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
InChI-Schlüssel |
MUUBDVYNXNPJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)


![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)

![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)

![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)


